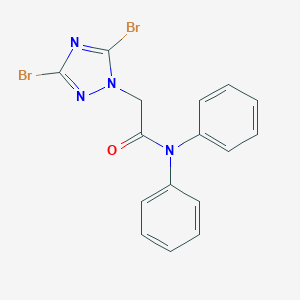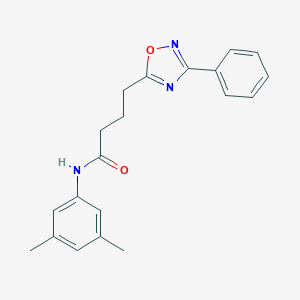![molecular formula C22H24N4O3 B277568 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one, also known as MPZP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves its selective binding to dopamine D3 receptors, leading to the inhibition of dopamine signaling. This results in a decrease in the release of dopamine, which is a key neurotransmitter involved in various neurological processes. By selectively targeting dopamine D3 receptors, this compound has the potential to be used as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the activity of dopamine neurons in the brain, leading to a decrease in the release of dopamine. This can result in changes in behavior, mood, and cognition. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in lab experiments include its high purity and selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in scientific research. One potential direction is the development of new therapeutic agents that target dopamine D3 receptors for the treatment of various neurological disorders. Another direction is the use of this compound in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of this compound on behavior and cognition.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selective binding to dopamine D3 receptors makes it a useful tool for studying the role of these receptors in various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and its long-term effects on behavior and cognition.
Méthodes De Synthèse
The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves the reaction of 2-methylphthalic anhydride with 1-(2-methoxyphenyl)piperazine in the presence of acetic anhydride and pyridine. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to selectively block dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
Formule moléculaire |
C22H24N4O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)17-8-4-3-7-16(17)18(23-24)15-21(27)26-13-11-25(12-14-26)19-9-5-6-10-20(19)29-2/h3-10H,11-15H2,1-2H3 |
Clé InChI |
QQNHHWRZABQKEK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)

![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)





